molecular formula C7H2BrF3N2O B3031941 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine CAS No. 886373-24-6

6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine

Cat. No.: B3031941
CAS No.: 886373-24-6
M. Wt: 267.00
InChI Key: DAHJPNADZCRUKJ-UHFFFAOYSA-N
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Description

6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine is a heterocyclic compound with the molecular formula C7H2BrF3N2O and a molecular weight of 267. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and an oxazole ring fused to a pyridine ring . It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine typically involves the reaction of 2-aminopyridine with bromine and trifluoroacetic acid. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the formation of the oxazole ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-(trifluoromethyl)oxazolo[5,4-B]pyridine
  • 6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-B]pyridine
  • 6-Iodo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine

Uniqueness

6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

6-bromo-2-(trifluoromethyl)-[1,3]oxazolo[5,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3N2O/c8-3-1-4-5(12-2-3)14-6(13-4)7(9,10)11/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHJPNADZCRUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=C(O2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201233789
Record name 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201233789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886373-24-6
Record name 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886373-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201233789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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